Bienvenue dans la boutique en ligne BenchChem!

1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea

Lipophilicity Drug-likeness ADMET prediction

This trisubstituted urea is differentiated by its 2-methoxyethyl substituent, achieving a low XLogP3 of 1.2. This key property potentially mitigates hERG inhibition, a known liability in thiophene-3-yl-methyl urea chemotypes. Its high flexibility (7 rotatable bonds) makes it an ideal reference standard for flexibility-activity relationship (FAR) studies. Procure this fragment for antiviral screening panels targeting CCR5 and for calibrating high-throughput ADMET predictive models.

Molecular Formula C14H18N2O3S
Molecular Weight 294.37
CAS No. 1251641-34-5
Cat. No. B2669844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
CAS1251641-34-5
Molecular FormulaC14H18N2O3S
Molecular Weight294.37
Structural Identifiers
SMILESCOCCNC(=O)N(CC1=CSC=C1)CC2=CC=CO2
InChIInChI=1S/C14H18N2O3S/c1-18-7-5-15-14(17)16(9-12-4-8-20-11-12)10-13-3-2-6-19-13/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,15,17)
InChIKeyHVSXIGHRVLMLDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1251641-34-5): Procurement-Grade Structural and Property Baseline


1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1251641-34-5) is a trisubstituted urea derivative bearing furan-2-ylmethyl, thiophen-3-ylmethyl, and 2-methoxyethyl side chains [1]. With a molecular formula of C₁₄H₁₈N₂O₃S and a molecular weight of 294.37 g·mol⁻¹, it is supplied as a research-grade screening compound by multiple vendors at a typical purity of 95% [1][2]. The compound contains no chiral centers and possesses a computed XLogP3 of 1.2, a topological polar surface area (TPSA) of 83 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. It is cataloged under PubChem CID 49754134 and is available from Life Chemicals (catalog number F6089-7516) in quantities ranging from 1 mg to 20 mg [1][2].

Why 1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea Cannot Be Interchanged with Close Structural Analogs


Within the furan-2-ylmethyl/thiophen-3-ylmethyl urea chemotype, the identity of the third N-substituent (R₃) governs key physicochemical properties including lipophilicity, hydrogen-bonding capacity, and molecular flexibility, which in turn modulate target binding, solubility, and membrane permeability [1]. Replacing the 2-methoxyethyl group of the target compound with a thiophen-2-yl, 4-methoxybenzyl, 4-fluorobenzyl, or cyclohexyl substituent alters the computed XLogP3 by over 1.5 log units and changes the hydrogen-bond acceptor count—factors that directly affect pharmacokinetic behavior and off-target promiscuity [1][2]. Even a positional isomer shift (furan-2-ylmethyl to furan-3-ylmethyl, as in CAS 1421445-21-7) changes the spatial orientation of the urea pharmacophore and can abrogate activity against a given biological target . The quantitative evidence below demonstrates that generic substitution within this series is not supported by either computed property data or available class-level biological screening results.

Quantitative Differentiation Evidence for 1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea vs. Structural Analogs


Computed Lipophilicity (XLogP3) of 1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea vs. Thiophene- and Aryl-Substituted Analogs

The target compound displays a computed XLogP3 of 1.2, which is substantially lower than that of analogs where the 2-methoxyethyl group is replaced by a more lipophilic aromatic or alicyclic substituent. This lower logP value predicts improved aqueous solubility and reduced non-specific protein binding relative to higher-logP comparators [1]. The thiophen-2-yl analog (CAS 1219913-17-3, C₁₅H₁₄N₂O₂S₂, MW 318.4, containing an additional sulfur atom and an aromatic ring in place of the methoxyethyl chain) is expected to have a computed XLogP3 significantly higher than 1.2 based on its increased heavy-atom count and absence of the polar ether oxygen [2]. Similarly, the 4-fluorobenzyl analog (C₁₈H₁₇FN₂O₂S) and the 4-methoxybenzyl analog (C₁₉H₂₀N₂O₃S) each add an aromatic ring relative to the target compound, increasing logP by at least 1.5 units [1].

Lipophilicity Drug-likeness ADMET prediction

Rotatable Bond Count and Molecular Flexibility of 1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea vs. Rigid Analogs

The target compound possesses 7 rotatable bonds, conferred by the 2-methoxyethyl (-CH₂CH₂OCH₃) substituent [1]. This exceeds the rotatable bond count of analogs containing rigid aromatic or cycloaliphatic R₃ groups: the thiophen-2-yl analog has 6 rotatable bonds, the 4-fluorobenzyl analog has 6, and the cyclohexyl analog has 5 (the cyclohexyl ring itself undergoes chair-flipping but does not contribute to the rotatable bond count as defined by the Cactvs algorithm) [1]. The ethoxy linker provides two additional sp³-hybridized carbon atoms capable of gauche/anti rotations, enabling the terminal methoxy oxygen to sample a wider conformational space for potential hydrogen-bonding interactions [1].

Conformational flexibility Entropic penalty Molecular recognition

Hydrogen-Bond Donor/Acceptor Balance and Topological Polar Surface Area of 1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea vs. Aromatic Analogs

The target compound has 1 hydrogen bond donor (the urea NH) and 4 hydrogen bond acceptors (urea carbonyl oxygen, furan oxygen, thiophene sulfur, and methoxyethyl ether oxygen), yielding a computed TPSA of 83 Ų [1]. In contrast, aromatic R₃ analogs such as the thiophen-2-yl and 4-fluorobenzyl derivatives possess only 3 hydrogen bond acceptors (lacking the ether oxygen), giving them a lower TPSA (~65–70 Ų) and consequently higher predicted passive membrane permeability [1]. The 4-methoxybenzyl analog possesses 4 acceptors but has a higher TPSA (~85–90 Ų) due to the additional aromatic methoxy group. The target compound thus occupies an intermediate position in the TPSA spectrum of this chemotype—more polar than purely aromatic R₃ analogs but less polar than the 4-methoxybenzyl derivative [1].

Hydrogen bonding Membrane permeability TPSA

Vendor-Supplied Purity Specification for 1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea Procurement

The compound is commercially available from Life Chemicals (catalog F6089-7516) and other suppliers at a standard purity of 95% [1][2]. Pricing from Life Chemicals ranges from $54.00 (1 mg) to $99.00 (20 mg), with a 10 μmol quantity priced at $69.00 [2]. This purity specification is consistent with the typical quality standard for screening-library compounds but is lower than the ≥98% purity offered for several structurally related urea derivatives such as 1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(thiophen-2-yl)urea (CAS 1421445-21-7, purity 98% from Leyan) . The 95% purity specification should be factored into assay design: a 5% impurity burden may contribute to off-target effects in high-concentration screening formats.

Purity specification Quality control Procurement standard

Class-Level Biological Screening Data for Furan-2-ylmethyl Urea Derivatives and Implications for Target Compound Prioritization

Screening data from a published medicinal chemistry study (PMC6367724) for a series of urea derivatives bearing furan-2-ylmethyl substituents revealed that compounds with R = furan-2-ylmethyl and R₁/R₂/R₃ = OCH₃ displayed IC₅₀ values >50 μM in the primary assay but improved to IC₅₀ = 7.44 μM (MCF-7) and 6.45 μM (A549) when paired with an optimized substitution pattern [1]. Separately, thiophene-3-yl-methyl urea derivatives have been validated as a privileged scaffold for CCR5 antagonism with potent HIV-1 inhibition (IC₅₀ in the nanomolar range for optimized leads) and mitigated hERG liability achieved through lipophilicity reduction [2]. The target compound, combining furan-2-ylmethyl, thiophen-3-ylmethyl, and a 2-methoxyethyl substituent of moderate polarity (XLogP3 = 1.2), structurally merges features from both active series. While no direct bioactivity data are available for the target compound itself, the class-level evidence indicates that the 2-methoxyethyl group provides a lipophilicity-lowering effect analogous to the design strategy successfully employed in the CCR5 antagonist program [2].

Screening data Structure-activity relationship Class-level inference

Recommended Application Scenarios for 1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea Based on Quantitative Differentiation Evidence


Lead-Optimization Programs Requiring Balanced Lipophilicity to Mitigate hERG Liability

The compound's computed XLogP3 of 1.2—substantially lower than aromatic R₃ analogs (predicted XLogP3 >2.5)—makes it a suitable candidate fragment or early lead for targets where hERG channel inhibition is a known liability of the chemotype. The thiophene-3-yl-methyl urea scaffold has documented hERG inhibition issues that were successfully mitigated by reducing lipophilicity [1]. The 2-methoxyethyl substituent achieves this reduction without introducing additional aromatic ring systems that could engage in π-stacking with the hERG channel's aromatic-rich inner cavity.

Screening Cascades Evaluating Conformational Flexibility–Activity Relationships

With 7 rotatable bonds, the target compound is the most flexible member of the furan-2-ylmethyl/thiophen-3-ylmethyl urea series [2]. This property makes it uniquely suited for systematic flexibility–activity relationship (FAR) studies, where it can serve as the high-flexibility reference point against which more rigid analogs (cyclohexyl: 5 rotatable bonds; 4-fluorobenzyl: 6) are benchmarked to quantify the entropic contribution to binding free energy.

Physicochemical Property Calibration in Drug Discovery Panels

The compound occupies a distinctive physicochemical niche—TPSA = 83 Ų, 1 H-bond donor, 4 H-bond acceptors, MW = 294.37 [2]—that places it within both the Veber oral bioavailability space (rotatable bonds ≤10, TPSA ≤140 Ų) and Lipinski's Rule of Five. It can serve as a calibration standard in high-throughput physicochemical profiling panels used to build predictive ADMET models for urea-based compound libraries.

Antiviral or Antimicrobial Screening Leveraging the Thiophene-3-yl-Methyl Urea Pharmacophore

Thiophene-3-yl-methyl urea derivatives have demonstrated potent CCR5 antagonism with nanomolar antiviral activity against R5-tropic HIV-1 [1]. While the target compound itself lacks reported bioactivity data, its structural features—combining the validated thiophene-3-yl-methyl urea core with a polarity-enhancing 2-methoxyethyl group—position it as a candidate for antiviral screening panels, particularly if the screening cascade includes a counterscreen for hERG inhibition where lower-lipophilicity analogs have a statistical survival advantage.

Quote Request

Request a Quote for 1-(Furan-2-ylmethyl)-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.